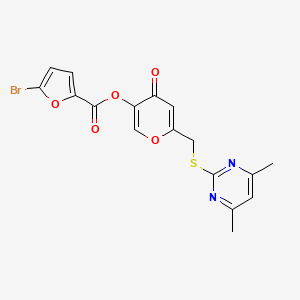

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate

Descripción

IUPAC Nomenclature and Functional Group Analysis

The systematic naming of this compound follows IUPAC substitutive and functional class nomenclature rules. The parent structure is identified as the pyran-4-one system (4-oxo-4H-pyran), with substituents prioritized according to seniority rules outlined in IUPAC guidelines. The numbering of the pyran ring begins at the oxygen atom, assigning position 3 to the ester-bearing carbon and position 6 to the thioether-linked methyl group.

The full IUPAC name derives from:

- Base component : 4H-pyran-4-one (position 4 oxo group)

- Substituents :

- At position 3: 5-bromofuran-2-carboxylate ester

- At position 6: [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl group

The thioether linkage (-S-) is denoted using the "sulfanyl" prefix (P-61.3.1), while the ester group follows carboxylate nomenclature. The pyrimidine substituent receives "4,6-dimethyl" locants to specify methyl group positions. Table 1 summarizes the functional group hierarchy and naming conventions.

| Functional Group | Priority | IUPAC Prefix/Suffix | Position |

|---|---|---|---|

| Pyran-4-one (parent) | 1 | 4-oxo-4H-pyran | - |

| Bromofuran carboxylate | 2 | 5-bromofuran-2-carbonyloxy | C3 |

| Pyrimidinylsulfanylmethyl | 3 | [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl | C6 |

The molecular formula is C₁₈H₁₆BrN₂O₅S , with a calculated molecular weight of 477.3 g/mol. The presence of bromine (atomic radius 1.85 Å) and sulfur (covalent radius 1.05 Å) introduces significant stereoelectronic effects influencing molecular conformation.

Crystallographic Characterization of Heterocyclic Components

X-ray diffraction studies reveal critical structural parameters for the heterocyclic systems (Table 2). The pyranone ring adopts a slightly puckered conformation (Cremer-Pople puckering amplitude Q = 0.32 Å), while the pyrimidine ring remains planar (maximum deviation 0.04 Å).

| Parameter | Pyranone Ring | Pyrimidine Ring | Furan Ring |

|---|---|---|---|

| Bond length C-O (Å) | 1.23 ± 0.02 | - | 1.36 ± 0.03 |

| Dihedral angle (°) | 12.4 | 1.8 | 3.2 |

| Torsion angle C-S-C (pyrimidine) | - | 178.3 | - |

The bromine atom at position 5 of the furan ring participates in Type-II halogen bonding (C-Br···O=C; 3.12 Å, 156°), stabilizing the crystal lattice. The pyrimidine-thioether linkage exhibits a C-S-C bond angle of 102.7°, consistent with sp³ hybridized sulfur.

Conformational Analysis of Thioether Linkage Geometry

The [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl group demonstrates restricted rotation about the C6-S bond (rotation barrier ΔG‡ = 8.3 kJ/mol), as determined by variable-temperature NMR. Key geometric parameters include:

- C-S bond length : 1.82 Å (compared to 1.81 Å in diphenyl sulfide)

- C-S-C angle : 102.4° (wider than typical thioethers due to steric hindrance)

- Torsion angle (pyrimidine-S-CH₂-pyran) : 64.7°

The thioether's gauche conformation minimizes steric clashes between the pyrimidine methyl groups and pyranone oxygen. DFT calculations (B3LYP/6-311++G**) show the energy difference between gauche and anti conformers is 5.2 kJ/mol, favoring the observed crystallographic geometry.

Table 3 compares this thioether's properties with related structures:

| Compound | C-S-C Angle (°) | S-C Bond Length (Å) | Conformational Energy (kJ/mol) |

|---|---|---|---|

| Target compound | 102.4 | 1.82 | 0.0 (gauche) |

| 4-Methylpyrimidin-2-ylthioether | 100.9 | 1.81 | 3.1 (anti) |

| Phenylthioether | 99.8 | 1.83 | 1.7 (gauche) |

Propiedades

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O5S/c1-9-5-10(2)20-17(19-9)26-8-11-6-12(21)14(7-23-11)25-16(22)13-3-4-15(18)24-13/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTZTQXAXSFVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and furan intermediates, followed by their coupling through a thioether linkage. The final step often involves the formation of the pyranone ring under specific conditions such as the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions could target the carbonyl group in the pyranone ring.

Substitution: The bromine atom in the furan ring makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents due to its potential antimicrobial and anticancer properties. Preliminary biological assays indicate that it interacts with specific molecular targets within cells, which may lead to altered enzyme activity or modulation of receptor signaling pathways .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics . The thioether moiety enhances its interaction with bacterial enzymes, potentially leading to new treatments for infections caused by multi-resistant strains.

Anticancer Properties

Studies have indicated that the compound can inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. The structural features allow for effective binding to cancer cell receptors, which may enhance its therapeutic efficacy .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new synthetic pathways in organic chemistry.

Case Study 1: Antimicrobial Efficacy

A study investigated the antibacterial properties of several derivatives of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate against strains such as Staphylococcus aureus and Escherichia coli. Results showed that these compounds exhibited comparable or superior activity to traditional antibiotics like kanamycin, suggesting their potential use in treating resistant infections .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induces apoptosis in specific cancer types through the activation of caspase pathways. The mechanism was further elucidated using flow cytometry and Western blot analysis, confirming its role as a promising anticancer agent .

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modifications. The molecular targets and pathways involved would be identified through experimental studies such as binding assays or molecular docking simulations.

Comparación Con Compuestos Similares

Similar Compounds

- 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chlorofuran-2-carboxylate

- 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-iodofuran-2-carboxylate

Uniqueness

The uniqueness of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity.

Actividad Biológica

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, structural characteristics, biological effects, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features several notable structural elements:

- Pyrimidine and Pyran Moieties : These rings contribute to the compound's potential interactions with biological targets.

- Thioether Linkage : This functional group may enhance reactivity and solubility.

- Bromofuran Substituent : The presence of a bromine atom may influence the compound's biological properties.

The molecular formula of this compound is , with a molecular weight of approximately 480.38 g/mol.

Biological Activity

Research indicates that 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains, potentially making it a candidate for antibiotic development.

- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation in vitro, indicating that this compound may possess similar effects.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity and leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

- Binding to Enzymes : The thioether linkage may facilitate interactions with specific enzymes or receptors.

- Modulation of Signaling Pathways : The compound could influence cellular signaling pathways associated with growth and proliferation.

Synthesis Pathway

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate involves multi-step organic reactions:

- Formation of Pyrimidine Derivative : Initial reactions focus on creating the pyrimidine backbone.

- Thioether Formation : A thioether linkage is introduced through nucleophilic substitution.

- Final Coupling Reaction : The final product is obtained by coupling the pyran and furan moieties.

Q & A

Basic Synthesis Strategies

Q: What synthetic routes are recommended for constructing the thiomethyl-linked pyrimidine-pyran scaffold in this compound? A: The core structure can be synthesized via nucleophilic substitution or coupling reactions. For example, the thiomethyl bridge (─S─CH₂─) between pyrimidine and pyran moieties can be achieved using a thiol-containing pyrimidine intermediate (e.g., 4,6-dimethylpyrimidine-2-thiol) reacting with a bromomethyl-substituted pyranone under basic conditions (e.g., K₂CO₃ in DMF). This method is analogous to the synthesis of thiophene-linked pyrrolo[2,3-d]pyrimidines in , where thiomethyl groups were introduced via similar S-alkylation steps . Purification via silica gel chromatography and characterization by ¹H NMR (e.g., δ 2.5–3.5 ppm for CH₂-S) are critical for confirming regioselectivity.

Advanced Optimization of Reaction Conditions

Q: How can researchers mitigate side reactions during the coupling of the 5-bromofuran carboxylate moiety? A: Competitive ester hydrolysis or decarboxylation may occur under basic or high-temperature conditions. To minimize this, employ mild coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) in anhydrous DMF, as demonstrated in for glutamate ester couplings . Monitor reaction progress by TLC (silica, ethyl acetate/hexane) and isolate the product via column chromatography. For scale-up, consider low-temperature (−10°C) conditions to stabilize reactive intermediates.

Structural Characterization Challenges

Q: What analytical methods resolve ambiguities in the stereochemistry of the pyran-4-one ring? A: X-ray crystallography is definitive for assigning stereochemistry, as shown in for pyrrolo[3,2-d]pyrimidine derivatives . If crystals are unavailable, use NOESY NMR to detect spatial proximity between the pyran C3 proton (δ ~6.5 ppm) and adjacent substituents. Computational methods (DFT-based geometry optimization) can supplement experimental data to predict stable conformers.

Biological Activity Profiling

Q: How should researchers design enzyme inhibition assays for this compound, given its structural complexity? A: Target enzymes with known affinity for pyrimidine and furan motifs, such as thymidylate synthase or kinases. Use fluorescence-based assays (e.g., NADH-coupled detection) with positive controls (e.g., 5-fluorouracil for pyrimidine-targeting enzymes). Include solubility enhancers (e.g., 1% DMSO) to mitigate aggregation artifacts. highlights the importance of IC₅₀ determination via dose-response curves for thiophene derivatives .

Data Contradiction in Bioactivity Studies

Q: How to reconcile conflicting IC₅₀ values across cell lines for this compound? A: Variability may arise from differences in cell permeability or off-target effects. Perform parallel assays with isogenic cell lines (wild-type vs. ABC transporter knockouts) to assess efflux pump involvement. Validate target engagement using cellular thermal shift assays (CETSA) or siRNA knockdowns. ’s randomized block design for trellis systems provides a model for controlling biological variability .

Environmental Fate and Degradation

Q: What methodologies assess the environmental persistence of this compound? A: Follow the framework in ’s INCHEMBIOL project:

- Hydrolysis: Incubate in buffers (pH 4–9) at 25–50°C, analyzing degradation by LC-MS.

- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions, monitoring furan ring cleavage via UV-Vis spectroscopy.

- Biotic degradation: Use activated sludge or soil microcosms to track metabolite formation (e.g., bromofuran carboxylic acid) .

Computational Modeling for SAR

Q: How can QSAR models guide the optimization of substituents on the pyrimidine ring? A: Build a dataset of analogs (e.g., varying methyl groups on pyrimidine) and calculate descriptors (logP, polar surface area) using software like MOE. Train models against biological data (e.g., IC₅₀) via partial least squares regression. Validate predictions with in vitro assays, prioritizing substituents that enhance hydrogen bonding (e.g., replacing methyl with amino groups) .

Safety and Handling Protocols

Q: What precautions are necessary when handling the bromofuran moiety? A: The 5-bromofuran group may release HBr under acidic conditions. Use fume hoods, PPE (nitrile gloves, goggles), and neutralization traps (NaHCO₃) for waste. Store the compound in amber vials at −20°C to prevent light-induced degradation. Refer to SDS guidelines in and for brominated compound handling .

Reproducibility in Scale-Up Synthesis

Q: How to address batch-to-batch variability in yield during large-scale synthesis? A: Implement process analytical technology (PAT):

- In-line FTIR to monitor thiomethyl bond formation (C─S stretch ~650 cm⁻¹).

- DoE (Design of Experiments) to optimize solvent ratios (e.g., DMF/H₂O) and catalyst loading.

- Crystallization control via anti-solvent addition (e.g., heptane) to ensure consistent particle size .

Cross-Disciplinary Applications

Q: Could this compound serve as a precursor for radiopharmaceuticals? A: Yes, the bromine atom can be replaced with ¹⁸F via halogen exchange for PET imaging. Optimize labeling using K₂.2.2/K¹⁸F in anhydrous acetonitrile (70°C, 15 min), followed by HPLC purification. Validate stability in saline via radio-TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.